![molecular formula C21H19NO4 B416124 METHYL (4Z)-4-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B416124.png)
METHYL (4Z)-4-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[2-(benzyloxy)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a benzyloxy group, a benzylidene moiety, and a pyrrole ring
Métodos De Preparación
The synthesis of METHYL (4Z)-4-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-benzyloxybenzaldehyde with a suitable pyrrole derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .
Industrial production methods may involve the use of catalysts to enhance reaction rates and selectivity. For example, the use of Lewis acids or transition metal catalysts can facilitate the formation of the desired product with fewer by-products .
Análisis De Reacciones Químicas
Methyl 4-[2-(benzyloxy)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like acyl chlorides . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 4-[2-(benzyloxy)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of METHYL (4Z)-4-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy and benzylidene groups can participate in hydrogen bonding and hydrophobic interactions, while the pyrrole ring can engage in π-π stacking interactions . These interactions can modulate the activity of biological pathways and influence the compound’s overall effect.
Comparación Con Compuestos Similares
Similar compounds to METHYL (4Z)-4-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE include:
4-benzyloxybenzaldehyde: Shares the benzyloxybenzylidene moiety but lacks the pyrrole ring.
Benzylidene derivatives: Compounds with similar benzylidene structures but different substituents on the aromatic ring.
Pyrrole derivatives: Compounds with similar pyrrole rings but different substituents on the nitrogen or carbon atoms.
Propiedades
Fórmula molecular |
C21H19NO4 |
|---|---|
Peso molecular |
349.4g/mol |
Nombre IUPAC |
methyl (4Z)-2-methyl-5-oxo-4-[(2-phenylmethoxyphenyl)methylidene]-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C21H19NO4/c1-14-19(21(24)25-2)17(20(23)22-14)12-16-10-6-7-11-18(16)26-13-15-8-4-3-5-9-15/h3-12H,13H2,1-2H3,(H,22,23)/b17-12- |
Clave InChI |
IYIBEMCSMVSXOX-ATVHPVEESA-N |
SMILES |
CC1=C(C(=CC2=CC=CC=C2OCC3=CC=CC=C3)C(=O)N1)C(=O)OC |
SMILES isomérico |
CC1=C(/C(=C/C2=CC=CC=C2OCC3=CC=CC=C3)/C(=O)N1)C(=O)OC |
SMILES canónico |
CC1=C(C(=CC2=CC=CC=C2OCC3=CC=CC=C3)C(=O)N1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


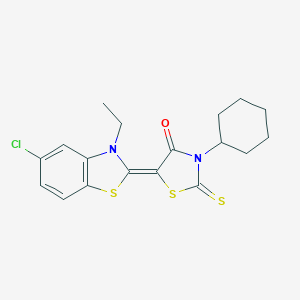

![3-Ethyl-5-[(3-hydroxyanilino)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B416045.png)
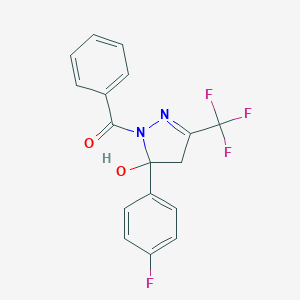
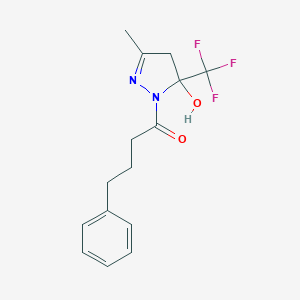
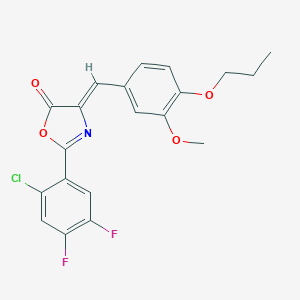
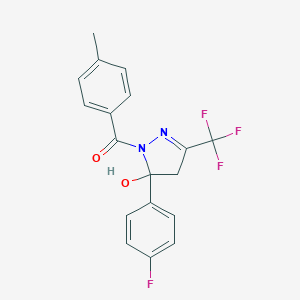
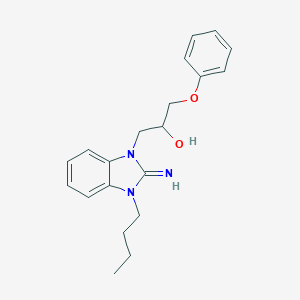

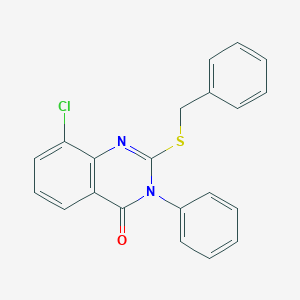
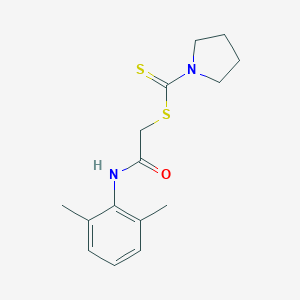
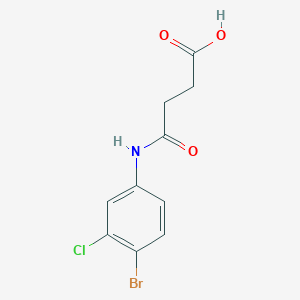

![4-[4-(Diethylamino)anilino]-4-oxobutanoic acid](/img/structure/B416066.png)
